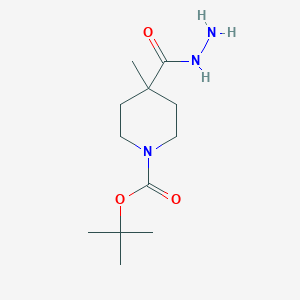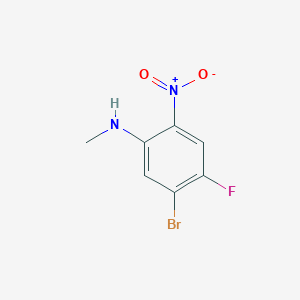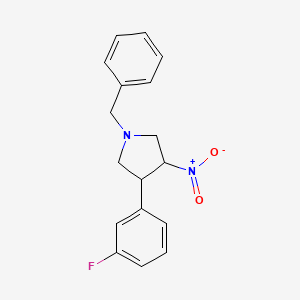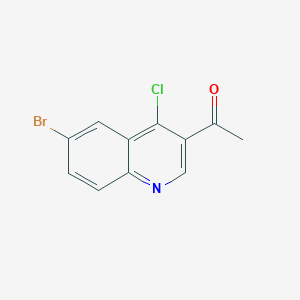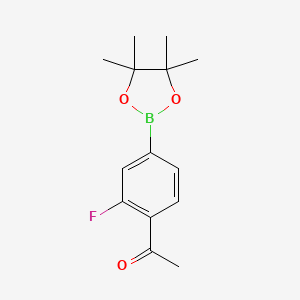
1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine
Overview
Description
“1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine” is a chemical compound that falls under the category of pyrrolidine-based substances. It has a CAS Number of 944279-28-1 .
Molecular Structure Analysis
The molecular formula of “1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine” is C13H17BrFNO . Its InChI Code is 1S/C13H17BrFNO/c14-12-5-4-11(10-13(12)15)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 .Physical And Chemical Properties Analysis
The molecular weight of “1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine” is 302.18 g/mol . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Cyanopyridine Derivatives : Pyrrolidine derivatives, including those structurally similar to 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine, have been utilized in synthesizing new cyanopyridine derivatives. These compounds were tested for antimicrobial activity against various bacteria, showing significant activity (Bogdanowicz et al., 2013).
Chemical Sensors and Ionophores
- Development of Chemosensors : Pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized, serving as selective chemosensors for aluminum ions. This application highlights the versatility of pyrrolidine derivatives in developing sensitive and selective chemical sensors (Maity & Govindaraju, 2010).
Pharmacological Research
- Antioxidant and Anticholinergic Activities : Research on pyrrolidine derivatives, such as 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one, has been conducted to explore their potential antioxidant and anticholinergic activities. These compounds have shown promise in pharmacological research, particularly in exploring new therapeutic avenues (Rezai et al., 2018).
Antibacterial Properties
- Microbiological Activity : The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives has demonstrated significant bacteriostatic and antituberculosis activity. These findings highlight the potential of pyrrolidine derivatives in developing new antibacterial agents (Miszke et al., 2008).
Learning and Memory Enhancement
- Cognitive Enhancement : Studies on 3-(aryloxy)pyridines, structurally related to pyrrolidine derivatives, have shown potential in enhancing retention for passive avoidance learning in mice. This suggests a possible therapeutic application in treating cognitive disorders (Butler et al., 1981).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[3-(4-bromo-2-fluorophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEICPQIBTYBFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237947 | |
| Record name | 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine | |
CAS RN |
944279-28-1 | |
| Record name | 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944279-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)


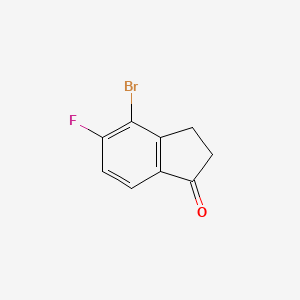
![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
